Ethyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate

Catalog No.
S15863325
CAS No.
M.F
C12H18O3
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-...

Product Name

Ethyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate

IUPAC Name

ethyl spiro[bicyclo[2.2.2]octane-2,3'-oxirane]-2'-carboxylate

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C12H18O3/c1-2-14-11(13)10-12(15-10)7-8-3-5-9(12)6-4-8/h8-10H,2-7H2,1H3

InChI Key

PPQYWZDDXOVWHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC3CCC2CC3

Ethyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic octane framework with an epoxide (oxirane) and a carboxylate moiety. The presence of the spiro center contributes to its distinctive three-dimensional conformation, which can influence its reactivity and biological activity. The molecular formula is C11H16O3C_{11}H_{16}O_3 with a molecular weight of approximately 196.25 g/mol. The compound has been identified with the CAS number 57289-81-3 and is typically found in a solid form.

Due to the presence of functional groups such as the oxirane and the carboxylate. Key reactions include:

  • Nucleophilic Ring Opening: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may be useful in synthesizing derivatives.
  • Reduction Reactions: The carbonyl functionalities can be reduced to alcohols or other functional groups depending on the reducing agent used.

The synthesis of ethyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced under acidic or basic conditions to form the bicyclic structure.
  • Epoxidation: The introduction of the epoxide group can be performed using peracids or other epoxidizing agents on the bicyclic intermediate.
  • Carboxylation: The final step involves introducing the carboxylic acid functionality through carbon dioxide insertion or by reacting with carboxylic acid derivatives.

Ethyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in agrochemicals.
  • Material Science: The unique structural properties may lend themselves to applications in polymer chemistry and material design.

Interaction studies involving ethyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and therapeutic potential.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in biological systems can help predict its efficacy and safety profile.

Ethyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate is structurally related to several other compounds that share similar bicyclic frameworks or functional groups:

Compound NameStructureNotable Features
Spiro[bicyclo[3.3.1]nonane]-3-carboxylic acidStructureDifferent bicyclic structure; potential for different reactivity
Bicyclo[2.2.1]heptan-1-carboxylic acidStructureSimilar carboxylic acid functionality; less steric hindrance
Ethyl bicyclo[3.3.0]octane-1-carboxylateStructureEthyl ester; more linear structure

These compounds highlight the uniqueness of ethyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate in terms of its specific spiro configuration and potential applications in medicinal chemistry.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

210.125594432 g/mol

Monoisotopic Mass

210.125594432 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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